

## Cross-reactivity profiling of Izumerogant against other nuclear receptors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Izumerogant |           |
| Cat. No.:            | B15544335   | Get Quote |

# Izumerogant: A Profile of its Cross-Reactivity Against Nuclear Receptors

For Immediate Release

Gräfelfing, Germany – **Izumerogant** (IMU-935), an investigational small molecule, has been characterized as a potent inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORyt), a key transcription factor in the differentiation of Th17 cells and the production of pro-inflammatory cytokines.[1][2][3] This guide provides a comparative analysis of **Izumerogant**'s activity against its primary target and its potential for cross-reactivity with other nuclear receptors, based on available preclinical data.

## **Overview of Izumerogant's Activity**

**Izumerogant** demonstrates potent inverse agonism of RORyt with an IC50 of approximately 24 nM in reporter gene assays.[3] Notably, preclinical studies have also identified a secondary, synergistic activity of **Izumerogant** as an inhibitor of dihydroorotate dehydrogenase (DHODH), with an IC50 of 240 nM.[3] This dual mechanism of action is suggested to contribute to a potent synergistic reduction of pro-inflammatory cytokine release. While described as "highly potent and selective," a comprehensive quantitative screening panel detailing **Izumerogant**'s binding affinities and functional activities against a broad range of other nuclear receptors is not publicly available at this time. Such studies are crucial for a thorough assessment of potential off-target effects and a complete understanding of the compound's safety and efficacy profile.



## **Comparative Activity Data**

The following table summarizes the known half-maximal inhibitory concentrations (IC50) of **Izumerogant** for its primary and a key secondary target.

| Target | Assay Type          | IC50 (nM) | Reference |
|--------|---------------------|-----------|-----------|
| RORyt  | Reporter Gene Assay | 24        |           |
| DHODH  | Enzymatic Assay     | 240       | _         |

Table 1: Potency of Izumerogant against RORyt and DHODH.

## **Nuclear Receptor Signaling and Assay Workflow**

To understand how the cross-reactivity of a compound like **Izumerogant** is evaluated, it is important to be familiar with the general signaling pathway of nuclear receptors and the experimental workflows used to assess compound activity.





Click to download full resolution via product page

Figure 1: Generalized Nuclear Receptor Signaling Pathway



The diagram above illustrates the typical mechanism of action for a nuclear receptor ligand. An inverse agonist like **Izumerogant** would bind to RORyt, inducing a conformational change that favors the recruitment of corepressors, leading to the repression of target gene transcription.



Figure 2: Experimental Workflow for Nuclear Receptor Cross-Reactivity Profiling

Click to download full resolution via product page

Figure 2: Workflow for Nuclear Receptor Cross-Reactivity Profiling

The workflow diagram outlines the typical steps involved in assessing the selectivity of a compound. Both binding and functional assays are employed across a panel of different nuclear receptors to determine the compound's activity profile.

## **Experimental Methodologies**

The following are detailed protocols for two common types of assays used in the cross-reactivity profiling of nuclear receptor modulators.





## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay is a common method to quantify the binding of a ligand to a nuclear receptor and its subsequent recruitment of a coactivator peptide, providing a measure of agonist or inverse agonist activity.

Objective: To determine the potency (IC50 or EC50) of a test compound to modulate the interaction between a specific nuclear receptor ligand-binding domain (LBD) and a coactivator peptide.

#### Materials:

- GST-tagged Nuclear Receptor LBD
- Terbium-labeled anti-GST antibody (Donor fluorophore)
- Fluorescein-labeled coactivator peptide (Acceptor fluorophore)
- Test compound (e.g., Izumerogant)
- Assay buffer
- 384-well microplates
- TR-FRET compatible plate reader

#### Procedure:

- Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer to the final desired concentrations.
- Reagent Preparation: The nuclear receptor LBD, terbium-labeled anti-GST antibody, and fluorescein-labeled coactivator peptide are diluted to their optimized concentrations in the assay buffer.
- Assay Reaction: a. The test compound dilutions are added to the microplate wells. b. The
   GST-tagged nuclear receptor LBD is added to the wells and incubated with the compound. c.



A mixture of the terbium-labeled anti-GST antibody and the fluorescein-labeled coactivator peptide is then added to all wells.

- Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
- Data Acquisition: The plate is read on a TR-FRET plate reader with an excitation wavelength
  of ~340 nm and emission wavelengths of ~495 nm (for terbium) and ~520 nm (for
  fluorescein).
- Data Analysis: The ratio of the fluorescence intensity at 520 nm to that at 495 nm is
  calculated. For inverse agonists, a decrease in the TR-FRET ratio with increasing compound
  concentration is expected. The data are then plotted against the logarithm of the compound
  concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.

### **Nuclear Receptor Reporter Gene Assay**

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a specific nuclear receptor.

Objective: To determine the functional potency (IC50 or EC50) of a test compound as an agonist or inverse agonist of a nuclear receptor in a cellular context.

#### Materials:

- Mammalian cell line (e.g., HEK293T, CHO)
- Expression plasmid for the full-length nuclear receptor or a chimera of the Gal4 DNA-binding domain and the nuclear receptor LBD.
- Reporter plasmid containing a luciferase gene under the control of a promoter with nuclear receptor response elements or Gal4 upstream activating sequences.
- Transfection reagent.
- Cell culture medium and supplements.
- Test compound (e.g., Izumerogant).



- Luciferase assay reagent.
- Luminometer.

#### Procedure:

- Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to attach overnight.
- Transfection: The cells are co-transfected with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
- Compound Treatment: After an incubation period to allow for plasmid expression (e.g., 24 hours), the medium is replaced with fresh medium containing serial dilutions of the test compound. For inverse agonist testing, the cells are typically stimulated with a known agonist to induce a signal that can be inhibited.
- Incubation: The cells are incubated with the compound for a further period (e.g., 18-24 hours) to allow for changes in luciferase gene expression.
- Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added to the lysate.
- Data Acquisition: The luminescence signal is measured using a luminometer.
- Data Analysis: The luminescence values are normalized to a control (e.g., vehicle-treated cells). For inverse agonists, a decrease in luminescence with increasing compound concentration is observed. The data are plotted against the logarithm of the compound concentration, and a dose-response curve is fitted to calculate the IC50 value.

### Conclusion

**Izumerogant** is a potent inverse agonist of RORyt with a secondary inhibitory activity on DHODH. While preclinical data highlight its intended pharmacological effects, a publicly available, comprehensive cross-reactivity profile against a broad panel of other nuclear receptors is needed for a complete assessment of its selectivity. The standard experimental protocols for binding and functional assays outlined above represent the methodologies that would be employed to generate such a comprehensive selectivity profile.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Immunic, Inc. Publishes Positive Results from the Single and Multiple Ascending Dose Parts of its Phase 1 Clinical Trial of IMU-935, a Potentially Best-in-Class Oral IL-17 Inhibitor [prnewswire.com]
- 2. imux.com [imux.com]
- 3. Immunic, Inc. to Present Newly Available Preclinical Data for IMU-935 in Poster Presentation at the 2nd Conference on Molecular Mechanisms of Inflammation in Trondheim, Norway - Immunic Therapeutics [imux.com]
- To cite this document: BenchChem. [Cross-reactivity profiling of Izumerogant against other nuclear receptors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544335#cross-reactivity-profiling-of-izumerogantagainst-other-nuclear-receptors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com